4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidones This compound is characterized by the presence of a pyrrolidone ring substituted with a hydroxy and methoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(3-methoxy-4-oxo-phenyl)-2-pyrrolidone, while reduction can produce 4-(3-hydroxy-4-methoxyphenyl)-2-pyrrolidinol. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors involved in inflammation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one include:
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxy-3-methoxybenzaldehyde
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrrolidone ring with the hydroxy and methoxy phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-15-10-3-2-7(4-9(10)13)8-5-11(14)12-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14) |
InChI Key |
PAIFAXUSHBVXHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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